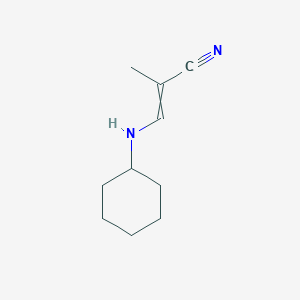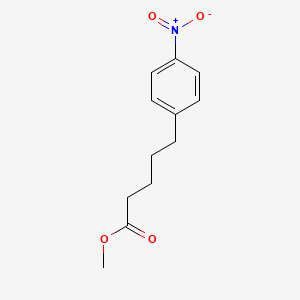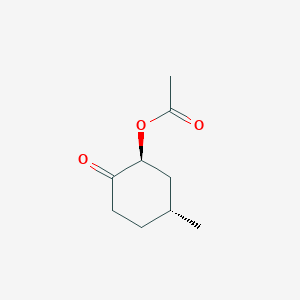
5,8-Quinolinedione, 7-azido-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Quinolinedione, 7-azido-6-methyl-: is a derivative of quinolinedione, a class of compounds known for their diverse biological activities. The quinolinedione scaffold is a promising moiety in bioactive agents, exhibiting a broad spectrum of activities including anticancer, antibacterial, antifungal, and antimalarial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-quinolinedione derivatives typically involves the oxidation of 8-hydroxyquinoline. For instance, 6,7-dichloro-5,8-quinolinedione can be synthesized by treating 5-amino-8-hydroxyquinoline with potassium chlorate in hydrochloric acid
Industrial Production Methods: Industrial production methods for such compounds often involve large-scale oxidation reactions using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity. The specific conditions for the industrial synthesis of 5,8-quinolinedione, 7-azido-6-methyl- would depend on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 5,8-Quinolinedione, 7-azido-6-methyl- undergoes various chemical reactions, including:
Oxidation: The quinolinedione core can be further oxidized to form quinoline-ortho-quinones.
Reduction: Reduction reactions can convert the quinolinedione to its corresponding hydroquinone.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Sodium chlorate in hydrochloric acid is commonly used for oxidation.
Reduction: Reducing agents like sodium borohydride can be used for reduction reactions.
Substitution: Azide sources such as sodium azide are used for introducing the azido group.
Major Products: The major products formed from these reactions include quinoline-ortho-quinones, hydroquinones, and various azido-substituted derivatives.
Scientific Research Applications
Chemistry: 5,8-Quinolinedione derivatives are used as ligands in coordination chemistry to form stable metal complexes with potential anticancer activity .
Biology: These compounds exhibit cytotoxic activity against various cancer cell lines, making them valuable in cancer research .
Medicine: The broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties, makes these compounds potential candidates for drug development .
Industry: In the industrial sector, these compounds can be used in the synthesis of bioactive molecules and as intermediates in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,8-quinolinedione derivatives involves the inhibition of NAD(P)H:quinone oxidoreductase (NQO1) activity . This enzyme is involved in the reduction of quinones to hydroquinones, and its inhibition leads to the accumulation of reactive quinones, which can induce cytotoxicity in cancer cells. The azido group may also contribute to the compound’s reactivity and ability to form reactive intermediates.
Comparison with Similar Compounds
6,7-Dichloro-5,8-quinolinedione: Used as a ligand in coordination chemistry.
6-Arylamino-5,8-quinolinediones: Evaluated for their cytotoxic potential and effects on NQO1 activity.
6-Chloro-7-arylamino-5,8-isoquinolinediones: Similar in structure and evaluated for similar biological activities.
Uniqueness: 5,8-Quinolinedione, 7-azido-6-methyl- is unique due to the presence of both an azido group and a methyl group, which enhances its chemical reactivity and potential applications. The azido group introduces additional functionality, making it a versatile intermediate for further chemical modifications.
Properties
CAS No. |
61324-52-5 |
|---|---|
Molecular Formula |
C10H6N4O2 |
Molecular Weight |
214.18 g/mol |
IUPAC Name |
7-azido-6-methylquinoline-5,8-dione |
InChI |
InChI=1S/C10H6N4O2/c1-5-7(13-14-11)10(16)8-6(9(5)15)3-2-4-12-8/h2-4H,1H3 |
InChI Key |
BVBNNUFPYXYFIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)C=CC=N2)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate](/img/structure/B14589429.png)
![2-[4-Methyl-3-(propylsulfanyl)phenoxy]benzoic acid](/img/structure/B14589435.png)
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dimethoxyphenyl)amino]-](/img/structure/B14589438.png)




![4-[3-(Diethylamino)propyl]phenol;hydrobromide](/img/structure/B14589475.png)

![4-[4-(2-Methoxy-2-oxoethyl)phenyl]butanoic acid](/img/structure/B14589477.png)



